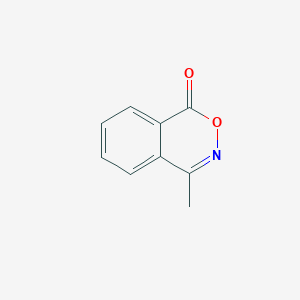

4-methyl-1H-2,3-benzoxazin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-1H-2,3-benzoxazin-1-one is a heterocyclic building block . It’s a natural compound found in various plants, including maize, wheat, and rye.

Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described. This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . Another method involves the use of anthranilic acid derivatives .Molecular Structure Analysis

The molecular formula of this compound is C9H7NO2 . The molecular weight is 161.16 .Chemical Reactions Analysis

The C-acylation of active methylene compounds with 2-methyl-3,1-benzoxazin-4-one under basic conditions leads to the formation of new products . A series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .Physical and Chemical Properties Analysis

The melting point of 2-Methyl-4H-3,1-benzoxazin-4-one is 79-82 °C (lit.) .Scientific Research Applications

Bioactivity and Ecological Role

4-Methyl-1H-2,3-benzoxazin-1-one, as a member of the (2H)-1,4-benzoxazin-3(4H)-one class, has been extensively studied for its bioactive properties. These compounds exhibit a range of effects including phytotoxic, antifungal, antimicrobial, and antifeedant activities. They have potential applications as leads for natural herbicide models and play significant roles in the chemical defense mechanisms of plants. The degradation dynamics of these compounds in different systems also contribute to their ecological behavior (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Antimicrobial and Antioxidant Properties

The synthesis of benzoxazinyl pyrazolone arylidenes, which include derivatives of this compound, has shown these compounds to possess potent antimicrobial and antioxidant properties. Their structures and in vitro efficacy suggest potential for these compounds in medical applications (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Chemical Synthesis and Applications

A variety of synthesis methods have been developed to access derivatives of this compound. These methods allow for the creation of functionalized aromatic compounds, indicating the versatility of the benzoxazinone skeleton in chemical synthesis. The compounds have been used as intermediates in the synthesis of o-quinone methides and multisubstituted phenols, which are important in the development of pharmaceuticals and other aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).

Corrosion Inhibition

The derivative methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate has been identified as an effective corrosion inhibitor for carbon steel in acidic solutions. This application demonstrates the potential utility of benzoxazin derivatives in industrial processes, particularly in the prevention of metal corrosion (Hachama, Khadraoui, Zouikri, Khodja, Khelifa, Echiker, & Hammouti, 2016).

Mechanism of Action

Target of Action

The primary targets of 4-methyl-1H-2,3-benzoxazin-1-one Derivatives of 2-substituted 4h-3,1-benzoxazin-4-one, a related compound, have shown a wide spectrum of medical and industrial applications . They have been used as elastase inhibitors, anti-neoplastic agents, enzyme inhibitors, protease inhibitors, and fungicides .

Mode of Action

The exact mode of action of This compound It’s known that benzoxazinones can inactivate enzymes such as chymotrypsin . The inactivation is stoichiometric and proceeds with significant rate constants .

Biochemical Pathways

The biochemical pathways affected by This compound Benzoxazinoids, a class of compounds to which this compound belongs, are key defense compounds present in major agricultural crops such as maize and wheat . Their biosynthesis involves several enzymes that form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It’s known that 2-methyl-3,1-benzoxazin-4-one is highly susceptible to acid-catalyzed hydrolysis .

Result of Action

The molecular and cellular effects of This compound Computational findings suggest that molecules similar to this compound may contribute to observed antihyperglycemic effects and the inhibition of pancreatic α-glucosidase .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the compound is classified as a combustible solid , indicating that its stability and efficacy could be influenced by factors such as temperature and exposure to ignition sources.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-Methyl-1H-2,3-benzoxazin-1-one is known to interact with various enzymes, proteins, and other biomolecules. For instance, some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as elastase inhibitors

Cellular Effects

Related benzoxazinones have been shown to inhibit the growth of certain bacteria, such as Salmonella typhi and Escherichia coli .

Molecular Mechanism

It is known that benzoxazinones can inactivate certain enzymes, such as chymotrypsin

Metabolic Pathways

Benzoxazinoids are known to be involved in defense mechanisms in plants

Properties

IUPAC Name |

4-methyl-2,3-benzoxazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-7-4-2-3-5-8(7)9(11)12-10-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSZQDJIKVTPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=O)C2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2607653.png)

![4-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2607663.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2607674.png)